Carnaubadiol
Overview
Description
Carnaubadiol is a triterpene compound derived from carnauba wax, which is obtained from the leaves of the Brazilian palm tree, Copernicia prunifera . The chemical formula of this compound is C₃₁H₅₄O₂, and it contains one secondary hydroxyl group, one tertiary hydroxyl group, and one isopropenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Carnaubadiol can be synthesized through a series of chemical reactions starting from dammarenediol. The synthetic route involves the oxidation of dihydrothis compound to produce the known compound (-)-(S)-5,6-dimethylheptan-2-one . The reaction conditions typically involve the use of oxidizing agents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound involves the extraction of carnauba wax from the leaves of Copernicia prunifera. The wax is then subjected to various chemical and spectroscopic methods to isolate this compound . This process includes the use of solvents and chromatographic techniques to purify the compound.
Chemical Reactions Analysis
Types of Reactions: Carnaubadiol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Substitution: Various nucleophiles can be used to substitute the hydroxyl groups in this compound, leading to the formation of different derivatives.
Major Products: The major products formed from these reactions include heptanorketone and other derivatives that retain the core structure of this compound .
Scientific Research Applications
Mechanism of Action
The mechanism by which carnaubadiol exerts its effects involves its interaction with various molecular targets and pathways. This compound’s antiprotozoal activity is believed to be due to its ability to inhibit the growth of protozoan parasites by interfering with their metabolic pathways . Additionally, its hypolipidemic and hypocholesterolemic effects are thought to result from its ability to modulate lipid metabolism in the body .
Comparison with Similar Compounds
Carnaubadiol is unique among triterpenes due to its specific structural features, such as the presence of both secondary and tertiary hydroxyl groups and an isopropenyl group . Similar compounds include:
Dammarenediol: A precursor in the synthesis of this compound, sharing a similar core structure.
Betulin: Another triterpene with similar biological activities but different structural features.
Lupeol: A triterpene with anti-inflammatory and anticancer properties, structurally different from this compound.
This compound’s unique combination of functional groups and its specific biological activities distinguish it from these similar compounds.
Properties
IUPAC Name |
(3S,5R,8R,9R,10R,13R,14R,17S)-17-[(2S,5R)-2-hydroxy-5,6-dimethylhept-6-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H54O2/c1-20(2)21(3)12-19-31(9,33)23-13-17-29(7)22(23)10-11-25-28(6)16-15-26(32)27(4,5)24(28)14-18-30(25,29)8/h21-26,32-33H,1,10-19H2,2-9H3/t21-,22-,23+,24+,25-,26+,28+,29-,30-,31+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDZJMCTHRVRNC-UNXKSWITSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C)(C1CCC2(C1CCC3C2(CCC4C3(CCC(C4(C)C)O)C)C)C)O)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@@](C)([C@H]1CC[C@@]2([C@@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)O)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H54O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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